molecular formula C14H21FO3 B8658583 1-Fluoro-2-(2,2,2-triethoxyethyl)benzene

1-Fluoro-2-(2,2,2-triethoxyethyl)benzene

Cat. No.: B8658583
M. Wt: 256.31 g/mol
InChI Key: UDFVXUBKLPYRRD-UHFFFAOYSA-N
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Description

1-Fluoro-2-(2,2,2-triethoxyethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the ortho-position and a triethoxyethyl group at the adjacent position. The triethoxyethyl moiety consists of an ethyl chain bonded to three ethoxy (-OCH₂CH₃) groups, conferring unique steric and electronic properties.

  • Solubility: The triethoxyethyl group enhances solubility in polar organic solvents compared to non-fluorinated or less oxygenated analogs .
  • Synthetic routes: Likely synthesized via palladium-catalyzed C-O cross-coupling, a method demonstrated for analogous trifluoroethoxy-substituted benzene derivatives .

Properties

Molecular Formula

C14H21FO3

Molecular Weight

256.31 g/mol

IUPAC Name

1-fluoro-2-(2,2,2-triethoxyethyl)benzene

InChI

InChI=1S/C14H21FO3/c1-4-16-14(17-5-2,18-6-3)11-12-9-7-8-10-13(12)15/h7-10H,4-6,11H2,1-3H3

InChI Key

UDFVXUBKLPYRRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=CC=C1F)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic modulation: The triethoxyethyl group in the target compound contrasts sharply with electron-withdrawing groups like -CF₃ or -NO₂, which dominate in analogs such as 1-fluoro-4-(trifluoroethoxy)benzene and 1-nitro-2-(trifluoroethoxy)benzene .
  • Steric hindrance : The bulky triethoxyethyl group may impede reactions at the benzene ring compared to smaller substituents like -C≡CPh or -CF₃ .

Palladium-Catalyzed Cross-Coupling

  • Comparison with trifluoroethoxy derivatives : Trifluoroethoxy groups exhibit higher reactivity in cross-coupling due to stronger electron-withdrawing effects, whereas triethoxyethyl may require optimized conditions (e.g., higher catalyst loading or temperature) .

Stability and Functionalization

  • Hydrolytic stability : The triethoxyethyl group is less prone to hydrolysis than trifluoroethoxy analogs, which can degrade under acidic/basic conditions due to the labile C-F bonds .

Spectroscopic and Physical Properties

NMR Spectroscopy (Hypothetical Analysis)

  • ¹H NMR : The triethoxyethyl group would produce distinct signals:
    • δ 1.2–1.4 ppm (triplet, -CH₂CH₃).
    • δ 3.5–3.7 ppm (quartet, -OCH₂).
    • Aromatic protons influenced by fluorine’s deshielding effect (δ 6.8–7.5 ppm) .
  • ¹⁹F NMR : Expected signal near δ -110 to -120 ppm, typical for ortho-fluorinated benzenes .

Boiling Points and Solubility

  • The triethoxyethyl group likely increases boiling point (>250°C) and solubility in alcohols/ethers compared to non-ethoxy analogs like 1-fluoro-2-(trifluoroethyl)benzene (bp ~202°C) .

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